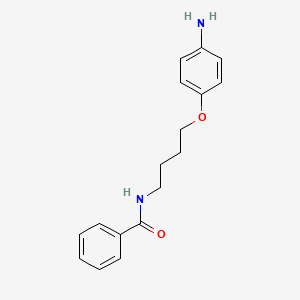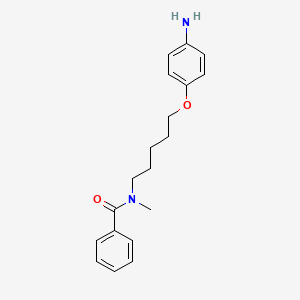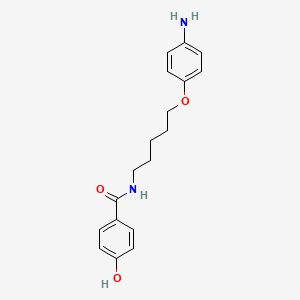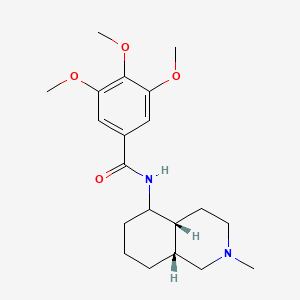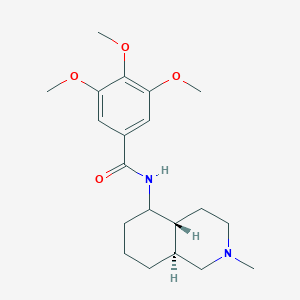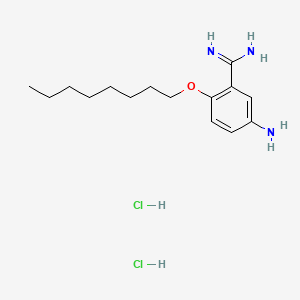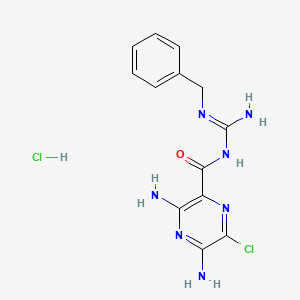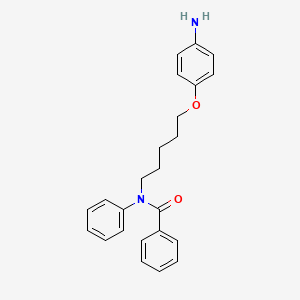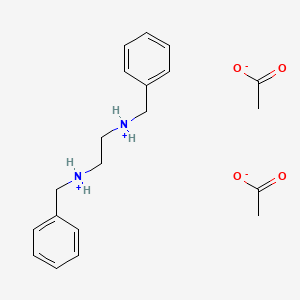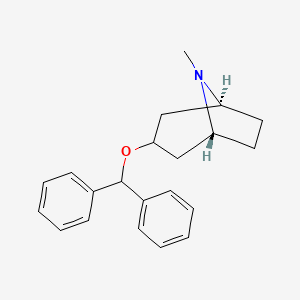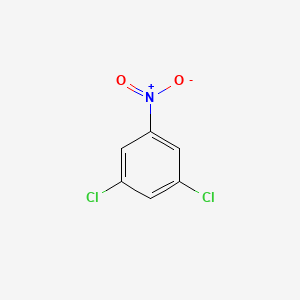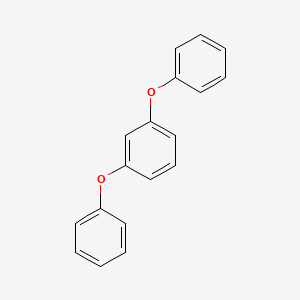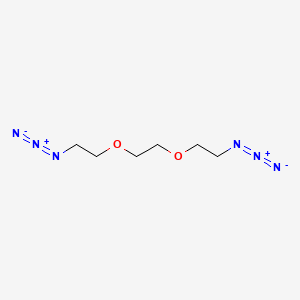
1,2-Bis(2-azidoethoxy)ethane
説明
“1,2-Bis(2-azidoethoxy)ethane” is a chemical compound with the molecular formula C6H12N6O2 . It’s related to other compounds such as “1,2-bis(2-bromoethoxy)ethane”, which is a PEG linker containing two bromide groups .
Molecular Structure Analysis
The molecular structure of “1,2-Bis(2-azidoethoxy)ethane” consists of an ethane backbone with two azidoethoxy groups attached . The molecular weight of this compound is 200.20 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,2-Bis(2-azidoethoxy)ethane” include a molecular weight of 200.20, a refractive index of 1.47, and a density of 1.15 g/mL . It’s also soluble in water .
科学的研究の応用
Methods of Application : The compound is utilized in a copper(I)-catalyzed azide-alkyne cycloaddition reaction, a type of click chemistry, to create high-molecular-weight polymers with good solubility in organic solvents .
Methods of Application : The compound is used to conjugate bioorthogonal linkers to silica nanoparticles, which are then applied in imaging procedures .
Methods of Application : 1,2-Bis(2-azidoethoxy)ethane is reacted with target drugs using click chemistry to produce stable, yet biologically active conjugates .
Methods of Application : Surface modification is achieved through the azide groups of 1,2-Bis(2-azidoethoxy)ethane, which can be covalently bonded to the device surfaces .
Methods of Application : 1,2-Bis(2-azidoethoxy)ethane is incorporated into polymer networks where it undergoes reversible reactions, allowing for the repair of the material .
Methods of Application : Sensors are created by attaching 1,2-Bis(2-azidoethoxy)ethane to a transducer surface, where it reacts with the target analyte .
Safety And Hazards
“1,2-Bis(2-azidoethoxy)ethane” is considered hazardous. It’s classified as a self-reactive substance, indicating that it can undergo a strongly exothermic decomposition even without participation of oxygen (air) . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .
特性
IUPAC Name |
1-azido-2-[2-(2-azidoethoxy)ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N6O2/c7-11-9-1-3-13-5-6-14-4-2-10-12-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZGAFKSAANFAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN=[N+]=[N-])N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82055-94-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82055-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID501180973 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501180973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(2-azidoethoxy)ethane | |
CAS RN |
82055-94-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501180973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-](/img/structure/B1666177.png)
